1-(4-(4-chlorophenyl)piperazin-1-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(4-chlorophenyl)piperazin-1-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a useful research compound. Its molecular formula is C18H20ClN7OS and its molecular weight is 417.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor and Anticancer Activities
Research indicates the potential anticancer activities of related compounds, particularly those incorporating triazine derivatives bearing piperazine amide moiety. A study demonstrated the synthesis of a series of 1,2,4-triazine derivatives evaluated for their anticancer activities against breast cancer cells, showing promising antiproliferative agents (L. Yurttaş, Ş. Demirayak, S. Ilgın, & Ö. Atlı, 2014). This suggests the compound of interest could potentially have applications in cancer treatment research.
Antimicrobial Activities
Synthesis and evaluation of antimicrobial activities have been a significant area of research for compounds related to 1-(4-(4-chlorophenyl)piperazin-1-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone. For instance, new 1,2,4-Triazole derivatives were synthesized and tested for their antimicrobial properties, some of which showed good or moderate activities against test microorganisms (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, & N. Demirbas, 2007).
Synthesis of Novel Heterocyclic Compounds
The compound has been part of studies focused on the synthesis of new heterocyclic compounds with potential biological activities. Research into pyrazolo[1,5-a]pyrimidines, for example, aimed at synthesizing new compounds with beneficial properties as antimetabolites in purine biochemical reactions, highlights the compound's relevance in developing pharmaceutical agents with antitrypanosomal activity (Nadia A. Abdelriheem, Yasser H. Zaki, & A. Abdelhamid, 2017).
Potential as Antihypertensive Agents
Compounds related to this compound have been explored for their potential as antihypertensive agents. A study synthesizing 1,2,4-triazolol[1,5-alpha]pyrimidines bearing piperazine moieties showed promising activity, indicating potential applications in hypertension treatment (S. M. Bayomi, A. Abdelal, S. El-Ashry, & O. Ghoneim, 1999).
Mechanism of Action
Piperazine derivatives
The piperazine moiety is a common feature in many pharmaceuticals and biologically active compounds . Piperazine derivatives have been found to exhibit a wide range of pharmacological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Triazolopyrimidines
Triazolopyrimidines are another class of compounds that have been associated with various biological activities. They have been found to exhibit antiviral, anti-inflammatory, and anticancer activities among others .
Biochemical pathways
Without specific information on the compound, it’s difficult to predict the exact biochemical pathways it might affect. Based on the known activities of similar compounds, it could potentially interact with pathways involved in inflammation, viral replication, cancer progression, and more .
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN7OS/c1-2-26-17-16(22-23-26)18(21-12-20-17)28-11-15(27)25-9-7-24(8-10-25)14-5-3-13(19)4-6-14/h3-6,12H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQPHEWQJBXRIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.